Home > Products > Screening Compounds P124367 > 7-Bromo-4-(4-(3-methoxyphenyl)piperazin-1-yl)quinazoline
7-Bromo-4-(4-(3-methoxyphenyl)piperazin-1-yl)quinazoline -

7-Bromo-4-(4-(3-methoxyphenyl)piperazin-1-yl)quinazoline

Catalog Number: EVT-4635705
CAS Number:
Molecular Formula: C19H19BrN4O
Molecular Weight: 399.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-[4-[4-(7-Chloro-2,3-dihydro-1,4-benzdioxyn-5-yl)-1-piperazinyl]butyl]-1,2-benzisothiazol-3-(2H)-one-1,1-dioxide (DU 125530)

Compound Description: DU 125530 is a novel, selective, silent 5-HT(1A) antagonist. It is currently under clinical development for potential use in treating anxiety and mood disorders. Research shows that DU 125530, in the dosage range of 10-40 mg daily, exhibits dose-dependent occupancy of the 5-HT(1A) receptor, reaching up to 72% occupancy at 2 hours post-dose with minimal side effects. []

Relevance: While not directly sharing the same core structure as 7-bromo-4-[4-(3-methoxyphenyl)-1-piperazinyl]quinazoline, DU 125530 exhibits a comparable structure with a substituted piperazine ring linked to a larger aromatic system, highlighting a potential area of structural similarity in pharmaceutical research. []

3-[2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl]-(1H,3H)-quinazoline-2, 4-dione Monohydrochloride (SGB1534)

Compound Description: SGB1534 is a newly synthesized alpha-adrenoceptor blocking agent. It selectively inhibits alpha-1 adrenoceptors without affecting alpha-2 adrenoceptors. It effectively inhibits contractions induced by norepinephrine, phenylephrine, and histamine in the guinea pig mesenteric artery. []

Relevance: SGB1534 shares the quinazoline core structure with 7-bromo-4-[4-(3-methoxyphenyl)-1-piperazinyl]quinazoline. Additionally, both compounds feature a piperazine ring substituted with a 2-methoxyphenyl group, suggesting a significant structural similarity relevant to their pharmacological properties. []

Ethyl-7-[4-(2-methoxyphenyl)-1-piperazinyl]heptanoate dihydrochloride (SGB-483)

Compound Description: SGB-483 acts as both an α1- and α2-adrenoceptor antagonist. This compound demonstrates antagonistic effects on post-junctional smooth muscle cells and enhances norepinephrine release from pre-junctional nerve terminals. []

Relevance: SGB-483, similar to 7-bromo-4-[4-(3-methoxyphenyl)-1-piperazinyl]quinazoline, incorporates a [4-(2-methoxyphenyl)-1-piperazinyl] moiety within its structure, suggesting a potential common pharmacophore. []

N-{[4-(5,9-Diethoxy-6-oxo-6,8-dihydro-7H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylbenzyl]sulfonyl}-2-(2-methoxyphenyl)acetamide (MF498)

Compound Description: MF498 is a selective E prostanoid receptor 4 (EP4) antagonist. It demonstrates anti-inflammatory properties in a rat model of rheumatoid arthritis and relieves joint pain in a guinea pig model of osteoarthritis. []

Relevance: While the core structure differs, both MF498 and 7-bromo-4-[4-(3-methoxyphenyl)-1-piperazinyl]quinazoline share the presence of a 2-methoxyphenyl group, highlighting a potential shared structural element that could influence their respective pharmacological activities. []

2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138)

Compound Description: EP128265 is a highly potent inducer of apoptosis with an EC50 for caspase activation of 2 nM. It also potently inhibits cell proliferation (GI50 of 2 nM) in T47D cells. It demonstrates significant in vivo activity in the MX-1 human breast and PC-3 prostate cancer mouse models. []

Relevance: EP128265 and 7-bromo-4-[4-(3-methoxyphenyl)-1-piperazinyl]quinazoline belong to the 4-anilinoquinazoline class of compounds. They both feature a quinazoline core structure with an aniline substituent at the 4-position, signifying a key structural relationship within this chemical class. []

4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile monohydrate

Compound Description: This compound exists in various crystalline forms, one of which is a monohydrate with a specific x-ray diffraction pattern and a transition temperature ranging from 109°C to 115°C. []

Relevance: This compound and 7-bromo-4-[4-(3-methoxyphenyl)-1-piperazinyl]quinazoline share a core structure consisting of a quinazoline ring substituted with an amino group at the 4-position and various other substituents. This structural similarity points to a potential relationship in their chemical properties and potential applications. []

4-(3-Bromo-4-hydroxyphenyl)amino]-6,7-dimethoxyquinazolin-1-ium chloride methanol solvate and 4-[(3-hydroxyphenyl)amino]-6,7-dimethoxy-1-quinazolinium chloride

Compound Description: Both compounds are potent inhibitors of the EGFR tyrosine kinase and Janus Kinase 3. They exhibit similar molecular structures except for the dihedral angle between their anilino and quinazoline moieties. []

Relevance: These compounds exhibit a significant structural similarity to 7-bromo-4-[4-(3-methoxyphenyl)-1-piperazinyl]quinazoline through their shared quinazoline core and the presence of a substituted phenyl group at the 4-position of the quinazoline ring, signifying a potential connection in their biological activities. []

4-[6-[4-(1-Piperazinyl)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]-quinoline (LDN-193189)

Compound Description: LDN-193189 (LDN) is an activin receptor-like kinase 3 (ALK3) antagonist. It demonstrates the ability to block SMAD phosphorylation in vitro and in vivo and enhances liver regeneration after partial hepatectomy. []

Properties

Product Name

7-Bromo-4-(4-(3-methoxyphenyl)piperazin-1-yl)quinazoline

IUPAC Name

7-bromo-4-[4-(3-methoxyphenyl)piperazin-1-yl]quinazoline

Molecular Formula

C19H19BrN4O

Molecular Weight

399.3 g/mol

InChI

InChI=1S/C19H19BrN4O/c1-25-16-4-2-3-15(12-16)23-7-9-24(10-8-23)19-17-6-5-14(20)11-18(17)21-13-22-19/h2-6,11-13H,7-10H2,1H3

InChI Key

CDPDNCGMQIXMTO-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)Br

Canonical SMILES

COC1=CC=CC(=C1)N2CCN(CC2)C3=NC=NC4=C3C=CC(=C4)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.